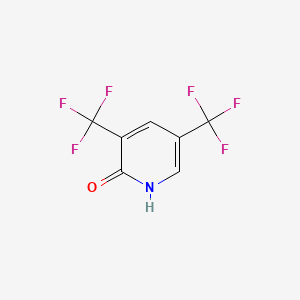![molecular formula C16H21N3O2 B2745420 N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide CAS No. 1241248-62-3](/img/structure/B2745420.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA is a small molecule inhibitor that targets the enzyme histone deacetylase 6 (HDAC6), which is involved in various cellular processes such as cell motility, protein trafficking, and immune response.
作用機序
CPCA is a selective inhibitor of N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide, which is a class IIb histone deacetylase. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide is involved in various cellular processes such as cell motility, protein trafficking, and immune response. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA leads to the accumulation of acetylated proteins, which affects various cellular processes. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In neurodegenerative diseases, N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to increase the clearance of misfolded proteins, reduce neuroinflammation, and improve cognitive function. In inflammation, N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
CPCA has been shown to have various biochemical and physiological effects. In cancer cells, CPCA induces cell cycle arrest, apoptosis, and autophagy. In neurodegenerative diseases, CPCA increases the clearance of misfolded proteins, reduces neuroinflammation, and improves cognitive function. In inflammation, CPCA reduces the production of pro-inflammatory cytokines and chemokines. CPCA has also been shown to have anti-angiogenic effects, which can be beneficial in cancer treatment.
実験室実験の利点と制限
CPCA has several advantages and limitations for lab experiments. One of the advantages of CPCA is its selectivity towards N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide, which reduces off-target effects. CPCA has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, CPCA has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy. CPCA also has limitations in terms of its toxicity, which needs to be carefully evaluated in preclinical studies.
将来の方向性
CPCA has several potential future directions for research. One of the future directions is the development of CPCA derivatives with improved pharmacokinetic properties, solubility, and stability. Another future direction is the evaluation of CPCA in combination with other drugs for cancer treatment. CPCA has also shown potential in the treatment of neurodegenerative diseases and inflammation, and further studies are needed to evaluate its efficacy in these fields. The development of CPCA as a therapeutic agent for various diseases requires further preclinical and clinical studies to evaluate its safety and efficacy.
合成法
The synthesis of CPCA involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-(methoxymethyl)phenylamine, which is then reacted with ethyl chloroacetate to obtain 2-(methoxymethyl)phenylacetamide. The next step involves the reaction of 2-(methoxymethyl)phenylacetamide with cyclopropyl cyanide to obtain N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide (CPCA). The yield of CPCA is around 70%, and the purity can be increased by recrystallization.
科学的研究の応用
CPCA has been extensively studied for its potential applications in various fields such as cancer, neurodegenerative diseases, and inflammation. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide is overexpressed in various cancers, and its inhibition by CPCA has shown promising results in preclinical studies. CPCA has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. CPCA has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to increase the clearance of misfolded proteins, reduce neuroinflammation, and improve cognitive function in animal models. Inflammation is a key component of various diseases such as arthritis, asthma, and inflammatory bowel disease. CPCA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(methoxymethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(11-17,13-7-8-13)19-15(20)9-18-14-6-4-3-5-12(14)10-21-2/h3-6,13,18H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKFVCQRNXAEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-methyl-4-(3-thienyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2745338.png)
![N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2745340.png)
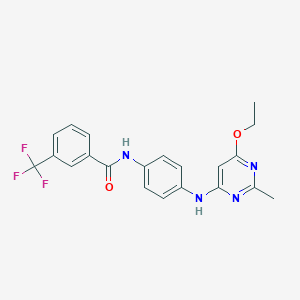
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2745343.png)
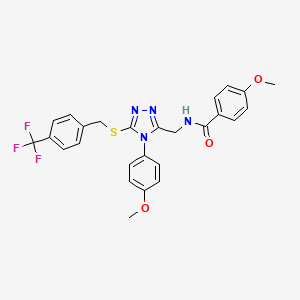
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[2-(dimethylamino)ethyl]amino}acetamide](/img/structure/B2745346.png)
![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2745348.png)
![3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)propanamide](/img/structure/B2745350.png)
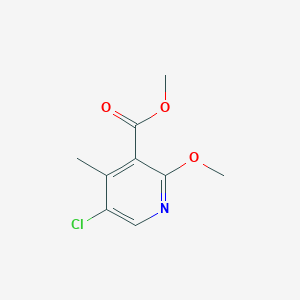
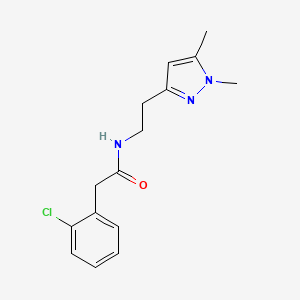
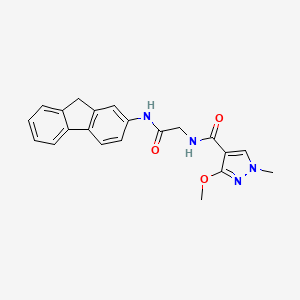
![5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745357.png)
